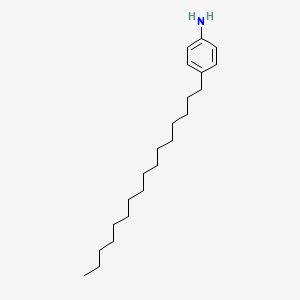

4-Hexadecylaniline

Description

Evolution of Long-Chain Aromatic Amines in Materials Science

The evolution of long-chain aromatic amines in materials science is rooted in their capacity for self-assembly and their ability to modify interfacial properties. Amines, generally derived from ammonia (B1221849), are classified based on the number of alkyl or aryl groups attached to the nitrogen atom, with aromatic amines featuring an amine group directly bonded to an aromatic ring. chemspider.comsigmaaldrich.com The incorporation of long alkyl chains into these aromatic amine structures significantly enhances their hydrophobic character, leading to compounds with pronounced amphiphilic behavior. This amphiphilicity is critical for their role as surfactants, emulsifiers, and as building blocks for organized molecular structures. fishersci.catci-chemical-trading.com

In the context of nanotechnology, long-chain alkyl and aromatic amines have been recognized as effective size-focusing agents for the synthesis of metallic nanoparticles, particularly gold nanoparticles. uni.lufishersci.ca Unlike thiols, which can oxidize surface gold atoms, amines participate in digestive ripening processes without causing oxidation, leading to controlled nanoparticle growth and improved size distribution. uni.lu Furthermore, amine-based materials are increasingly explored for applications such as carbon capture and utilization, where the length of the alkyl chain between amine groups can influence oxidative stability and CO2 adsorption capacity. sigmaaldrich.com The ability of these compounds to form stable films and interact with various surfaces has driven their application in areas like corrosion inhibition and the synthesis of conductive polymers. uni.lu

Significance of 4-Hexadecylaniline within Amphiphilic Molecular Architectures

This compound (C22H39N) stands out as a prominent example of an amine-functionalized alkyl-aromatic compound, characterized by a long hydrophobic hexadecyl (C16) chain positioned at the para (4-) position of the aniline (B41778) moiety. fishersci.catci-chemical-trading.com This specific molecular architecture endows this compound with significant amphiphilic properties, making it highly valuable in the design and fabrication of organized molecular films and other advanced materials. fishersci.cauni.lu

The compound's amphiphilic nature allows it to spontaneously arrange into ordered structures at interfaces or in solution, a phenomenon known as self-assembly. fishersci.ca This property is harnessed in techniques such as the Langmuir-Blodgett (LB) technique, where this compound has been successfully employed to create hybrid organized molecular films. uni.lu These films are critical for developing optoelectronic devices, as research has shown that the incorporation of this compound can enhance photoluminescent properties. uni.lu Its dual hydrophobic and hydrophilic domains also make it suitable for use as a surfactant, capable of lowering surface tension and aiding in processes like emulsification and detergency. fishersci.catci-chemical-trading.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H39N | fishersci.ca |

| Molecular Weight | 317.55 g/mol | fishersci.ca |

| CAS Number | 79098-13-8 | fishersci.ca |

| Appearance | Colorless to pale yellow liquid/solid | tci-chemical-trading.com |

| Melting Point | 53-56 °C | tci-chemical-trading.com |

| Boiling Point | 254-255 °C at 15 mmHg | tci-chemical-trading.com |

| Solubility | Good in common organic solvents | tci-chemical-trading.com |

| Amphiphilic Nature | Yes (hydrophobic C16 chain, hydrophilic amine) | fishersci.cauni.lu |

Research Trajectories and Unexplored Potentials of this compound

Current research involving this compound extends beyond its established roles in film formation and surfactants, exploring its potential in more complex and biologically relevant systems. Its amphiphilic character makes it a promising candidate for applications in biochemical fields, including the metallization of DNA to form gold nanowire networks essential for biosensing applications. fishersci.cauni.lu Furthermore, its ability to stabilize nanoparticles during fabrication processes is crucial for maintaining desired size and shape. fishersci.cauni.lu

The compound has also been investigated for its utility in drug delivery systems. Its capacity to integrate into lipid bilayers and influence membrane fluidity and permeability suggests it could facilitate the transport of therapeutic agents across cell membranes, potentially enhancing drug bioavailability and efficacy. fishersci.cauni.lu This property is particularly valuable for formulating medications requiring efficient cellular uptake. uni.lu

Beyond these, this compound is being explored in the synthesis of novel azomethine-type liquid crystals, where its structure influences the mesomorphic properties of the resulting compounds. The precise control over molecular organization offered by this compound continues to open avenues for designing advanced functional materials with tailored optical, electronic, and biological characteristics. Future research may further explore its self-assembly into more complex nanostructures, its interactions with various biological targets, and its potential in sensing and catalytic applications, leveraging its unique interfacial properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hexadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCCQATUVPNPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341271 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-13-8 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexadecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 4 Hexadecylaniline

Established Synthetic Routes for 4-Hexadecylaniline

The synthesis of this compound (CH₃(CH₂)₁₅C₆H₄NH₂) primarily involves methods that allow for the precise placement of the long alkyl chain on the aromatic ring and the formation of the aniline (B41778) functionality.

Reductive amination is a versatile organic reaction used to synthesize amines by the condensation of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine, followed by the reduction of the intermediate imine or iminium ion. harvard.edu Common reducing agents for this process include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), known for their selectivity in reducing iminium ions over carbonyls. harvard.eduorganic-chemistry.org Nickel-based homogeneous catalysts have also been developed for the reductive amination of carbonyl compounds with ammonia (B1221849) and the hydrogenation of nitroarenes to produce various primary amines. rsc.org

However, it is important to note that direct reductive amination utilizing hexadecylamine (B48584) (CH₃(CH₂)₁₅NH₂) and an aromatic precursor (e.g., an aromatic aldehyde or ketone) would typically result in N-hexadecylaniline (an N-substituted aniline) rather than this compound (a C-substituted aniline). This is because the C-N bond formed in reductive amination occurs at the nitrogen atom of the amine reactant. For instance, the N-alkylation of aniline with hexadecyl bromide or through reductive alkylation using fatty acid feedstocks leads to N-hexadecylaniline. Therefore, while reductive amination is a powerful tool for amine synthesis, its direct application with hexadecylamine as a reactant would not yield the para-substituted this compound.

For the synthesis of this compound, alternative pathways are more chemically appropriate to achieve the para-substitution. A common and effective strategy for preparing para-substituted aniline derivatives involves the nitration of an alkyl-substituted aromatic precursor, followed by the reduction of the nitro group to an amine.

An analogous method for 4-dodecylaniline (B94358) (a shorter chain analog) involves the nitration of dodecylbenzene (B1670861) to form nitrododecylbenzene, which is subsequently reduced to 4-dodecylaniline. This two-step process offers high para-selectivity under optimized conditions. The nitration step typically uses a mixed acid (HNO₃/H₂SO₄) at controlled temperatures (e.g., ≤30°C), achieving high yields (e.g., 93% for nitrododecylbenzene with 57% para selectivity). The subsequent reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation over palladium on carbon (Pd/C) with formic acid, or other reducing agents like iron, zinc, tin, or tin(II) chloride in acidic aqueous solutions. openstax.org

Table 1: Example Parameters for Nitration-Reduction Route (Analogous to this compound Synthesis)

| Parameter | Nitration of Alkylbenzene (e.g., Dodecylbenzene) | Reduction of Nitroalkylbenzene (e.g., Nitrododecylbenzene) |

| Reactant | Alkylbenzene | Nitroalkylbenzene |

| Reagents | 70% HNO₃, 95% H₂SO₄ | 5% Pd/C, Formic acid |

| Temperature | ≤30°C | 70°C |

| Reaction Time | 3 hours | Not specified, but typical for catalytic reduction |

| Solvent | Not specified for nitration | THF/Methanol (1:1) |

| Yield | 93% (Nitration) | 75% (Reduction) |

| Selectivity | 57% para isomer (Nitration) | 52% para isomer (Reduction) |

This nitration-reduction route, adapted for hexadecylbenzene, would be a viable pathway for the synthesis of this compound.

Achieving high purity and optimal yield in the synthesis of this compound, as with any complex organic compound, relies on meticulous control of reaction conditions and effective purification techniques. General strategies for yield optimization include precise control over temperature, pressure, and catalyst selection, which can significantly improve reaction rates and prevent undesirable side reactions. arborpharmchem.com

Purification methods such as crystallization, distillation, or chromatography are essential for isolating the desired product from impurities and unreacted starting materials. arborpharmchem.com For compounds like this compound, which possess a long alkyl chain, properties such as solubility in various organic solvents become critical for purification. For instance, the ability to obtain this compound in high yield and purity is implied by its use as a starting material for synthesizing other derivatives, such as 4-N-hexadecylbenzenediazonium tetrafluoroborate. mdpi.com In broader chemical synthesis, optimizing reaction parameters, including solvent choice, reagent stoichiometry, and reaction time, is crucial for maximizing product yield and minimizing impurities. arborpharmchem.comgyrosproteintechnologies.com Continuous flow reactors are also being explored for industrial-scale production, enhancing throughput and scalability. arborpharmchem.com

Alternative Synthetic Pathways for Aniline Derivatives

Derivatization and Functionalization Strategies

The primary amine functionality of this compound provides a versatile handle for various chemical modifications, allowing for the synthesis of new derivatives with tailored properties.

The amine group (-NH₂) in this compound is highly reactive and can undergo numerous transformations, including alkylation, acylation, and condensation reactions. Derivatization reactions are often employed to modify compounds for specific analytical purposes, such as improving volatility for gas chromatography (GC) or enhancing detectability. research-solution.comactascientific.comsigmaaldrich.com These reactions typically replace active hydrogens on polar functional groups like -NH₂ with nonpolar moieties. sigmaaldrich.com

One of the most significant derivatization reactions involving primary amines like this compound is the formation of Schiff bases, also known as imines. wikipedia.org Schiff bases are compounds characterized by a carbon-nitrogen double bond (C=N), often referred to as an azomethine group, and have the general structure R¹R²C=NR³, where R³ is an alkyl or aryl group. wikipedia.orgresearchgate.netdergipark.org.tr When derived from anilines, they are specifically termed anils. wikipedia.org

The synthesis of a Schiff base involves a condensation reaction between a primary amine (in this case, this compound) and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgdergipark.org.trunsri.ac.id The reaction proceeds through a two-step mechanism:

Nucleophilic Addition: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an unstable tetrahedral intermediate known as a hemiaminal. wikipedia.orgresearchgate.net

Dehydration (Elimination): The hemiaminal then undergoes a dehydration step, eliminating a molecule of water to yield the stable imine (Schiff base). wikipedia.orgresearchgate.net

This reaction is typically favored under slightly acidic conditions (e.g., pH 4-6), which protonate the carbonyl oxygen, making the carbon more electrophilic, but not so acidic as to protonate the amine, which would render it non-nucleophilic. researchgate.net

Table 2: General Reaction Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product (Schiff Base/Imine) | Byproduct | Conditions (General) |

| Primary Amine | Aldehyde or Ketone | R¹R²C=N-R³ | H₂O | Slightly acidic pH |

| (e.g., this compound) | (e.g., R-CHO, R-CO-R') | (e.g., pH 4-6) |

This compound, with its primary amine group, can readily participate in such condensation reactions to form a variety of Schiff bases. These derivatives can exhibit diverse properties and have been explored in areas such as liquid crystals and material science. For example, this compound has been used in the synthesis of thiophene-based homologous series of Schiff's bases, highlighting its utility in creating complex molecular architectures. researchgate.netdntb.gov.ua

Modification of the Amine Functionality

N-Alkylation and Acylation Reactions

N-alkylation reactions of this compound primarily involve the modification of the amine nitrogen. One method for synthesizing N'- (4-alkylphenyl) -N, N-dimethyl amidine from 4-alkylaniline (including this compound) involves dissolving the 4-alkylaniline in acetonitrile (B52724) and heating it to a preset temperature (e.g., 82°C for this compound). google.com N,N-dimethylamide dimethyl acetal (B89532) is then slowly added, initiating an exothermic reaction. google.com Post-reaction cooling induces phase separation, allowing for product isolation through reduced pressure distillation. google.com This method is described as a chemical reaction enhanced by a solution extraction process, promoting high-efficiency synthesis. google.com

For the synthesis of poly(N-hexadecylaniline), an N-alkylation approach is employed. This involves deprotonating the amine nitrogens of nano-structured polyaniline leucoemeraldine base (PANI-LEB) using an excess amount of butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF). tandfonline.comtandfonline.comnih.gov The resulting anionic solution, which is dark green, is then reacted with hexadecyl bromide for an extended period (e.g., 12 hours at room temperature). tandfonline.comtandfonline.comnih.gov This N-grafting reaction incorporates the hexadecyl side chains into the polyaniline backbone, leading to the formation of poly(N-hexadecylaniline). tandfonline.comnih.gov The success of N-grafting can be validated using techniques such as Fourier transform infrared spectroscopy (FT-IR) to confirm the incorporation of hexadecyl chains (C–H stretching at ~2850–2920 cm⁻¹) and thermal gravimetry analysis (TGA) to assess shifts in thermal stability due to alkyl substitution.

Aromatic Ring Functionalization

Aromatic ring functionalization of this compound involves modifying the benzene (B151609) ring. One reported method for functionalizing similar alkylated anilines is nitration, followed by reduction. For instance, nitration of dodecylbenzene (a related alkylbenzene) using a mixed acid (HNO₃/H₂SO₄) at temperatures below 30°C produces nitrododecylbenzene with notable para selectivity. Subsequent reduction of the nitrated product with tin and alcoholic HCl yields the corresponding alkyl aniline hydrochloride. royalsocietypublishing.org While specific detailed research findings on direct aromatic functionalization of this compound itself are less detailed in the provided snippets, the general approach for alkylated anilines suggests that electrophilic substitution reactions, such as nitration, are feasible on the benzene ring.

Polymerization and Oligomerization Techniques Involving this compound

This compound can be involved in various polymerization and oligomerization techniques, often leveraging its amphiphilic nature. Its polymerized form, poly(N-hexadecylaniline), has shown improved performance in certain applications compared to unmodified polyaniline.

Enzyme-mediated polymerization, particularly at interfaces, has been explored for this compound. Horseradish peroxidase (HRP) in conjunction with hydrogen peroxide (H₂O₂) has been utilized to catalyze the polymerization of this compound (C16PA) at the air-water interface, specifically on a Langmuir trough. tandfonline.comdtic.milcambridge.orgacs.org This technique allows for the assembly and polymerization of monomers in an ordered lattice. dtic.milcambridge.org In one study, polymerization was achieved with a mixture of this compound and aniline in a 1:2 ratio on buffered MilliQ water (pH 7.5) at 20°C using HRP. dtic.milcambridge.org Evidence of polymerization in monolayer studies was based on changes in surface pressure during reactions and a slight color change at the surface. tandfonline.com Further confirmation came from FTIR-ATR analysis, which showed structural changes upon polymerization, including a strong absorption band in the region of 1550-1690 cm⁻¹. tandfonline.com Ellipsometry indicated a monolayer thickness of 27.8 Å for polymerized this compound. tandfonline.com This approach significantly decreases the possibility of extensive crosslinking, which is a common limitation in bulk solution polymerization of phenols by HRP, thereby improving processability. tandfonline.com

The formation of conjugated poly(N-hexadecylaniline) systems is a key area of research, particularly for developing conductive polymers. Poly(N-hexadecylaniline) is synthesized by incorporating hexadecyl side chains into the backbone of nano-structured polyaniline leucoemeraldine base (PANI-LEB) via N-alkylation. tandfonline.comtandfonline.comnih.gov This method aims to produce highly soluble polyaniline in common nonpolar organic solvents while maintaining appropriate conductivity and electroactivity for conducting polymer applications. tandfonline.comtandfonline.com The synthesis involves deprotonation of PANI-LEB with butyllithium, followed by reaction with hexadecyl bromide. tandfonline.comtandfonline.comnih.gov The obtained poly(N-hexadecylaniline) has been characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC), and thermal gravimetry analysis (TGA). tandfonline.comnih.gov The electrical conductivity of DBSA-doped poly(N-hexadecylaniline) films has been measured, and their electroactivity investigated using cyclic voltammetry. nih.govtandfonline.comresearchgate.net The incorporation of the large alkyl side chain influences the polymer's structure, thermal behavior, conductivity, and electroactivity. tandfonline.com These conjugated systems exhibit properties suitable for applications in material science, including the fabrication of organized molecular films and surfactants.

Enzyme-Mediated Polymerization at Interfaces

Green Chemistry Principles in this compound Synthesis

While direct information on "green chemistry principles in this compound synthesis" is limited, the broader context of green synthesis in related areas, such as nanoparticle synthesis using amine-containing molecules like this compound, provides some insights. This compound has been investigated as a dual reducing and capping agent in the controlled spontaneous generation of gold nanoparticles. core.ac.ukresearchgate.net This approach aligns with green chemistry principles by potentially reducing the need for external, often hazardous, chemical reductants and stabilizers, thereby minimizing undesired side-products. core.ac.uk The use of functionalizing agents that serve a dual role as effective reducing agents and stabilizers in a single reaction step represents a move towards more environmentally friendly synthetic procedures. core.ac.uk Similarly, the enzymatic polymerization methods discussed earlier (2.2.3.1) can be considered greener alternatives to traditional chemical polymerization, as enzymes operate under mild reaction conditions (e.g., ambient temperatures, aqueous environments) and are highly specific, minimizing undesirable byproducts. tandfonline.comcambridge.orgresearchgate.netnih.gov

Self Assembly and Supramolecular Architectures of 4 Hexadecylaniline

Fundamental Principles of Self-Assembly in Amphiphilic Systems

The self-assembly of amphiphilic molecules like 4-hexadecylaniline is governed by several non-covalent interactions that collectively minimize the system's free energy, leading to the formation of stable, ordered structures chemrxiv.orgchromatographyonline.com.

Role of Hydrophobic and Hydrophilic Interactions

The amphiphilic character of this compound is central to its self-assembly behavior. The long hexadecyl chain (C16) constitutes the hydrophobic "tail," which seeks to minimize contact with aqueous environments, while the aniline (B41778) group serves as the hydrophilic "head," capable of interacting favorably with water sbfisica.org.br. In aqueous solutions or at interfaces, these opposing affinities drive the molecules to arrange themselves such that the hydrophobic tails are sequestered away from water, typically forming a nonpolar core, while the hydrophilic heads are exposed to the aqueous phase chemrxiv.orgresearchgate.net. This segregation is the primary driving force for the formation of various self-assembled structures, including micelles, vesicles, or lamellar phases chemrxiv.org. For instance, in biphasic systems, this compound molecules can facilitate the phase transfer and reduction of aqueous chloroaurate ions, with the resulting hydrophobic gold nanoparticles being capped by hexadecylaniline and soluble in the organic phase researchgate.net. This demonstrates how the hydrophobic interactions of the hexadecyl chain dictate the partitioning and stabilization of assemblies in nonpolar media.

Pi-Pi Stacking and Aromatic Interactions

The aromatic ring present in the aniline part of this compound contributes to self-assembly through pi-pi (π-π) stacking interactions researchgate.netnih.govucl.ac.uk. These non-covalent interactions occur when aromatic rings align in a face-to-face or offset parallel manner, driven by a combination of dispersion forces and electrostatic interactions between the electron-rich pi systems ucl.ac.ukscirp.org. In systems involving this compound, the aromatic moiety can engage in such stacking interactions, which are crucial for the ordered packing of molecules, particularly in liquid crystalline phases or thin films researchgate.net. The strength and nature of these π-π stacking interactions can influence the thermal stability and mesomorphic range of the resulting supramolecular assemblies researchgate.net. For example, studies on azomethine-type liquid crystals derived from this compound have shown that π-π stacking of the aromatic moiety enhances the thermal stability of certain mesophases researchgate.net.

Formation of Organized Molecular Films and Monolayers

This compound is a key component in the fabrication of organized molecular films, particularly through the Langmuir-Blodgett (LB) technique, due to its amphiphilic properties acs.orgpharmaexcipients.com.

Langmuir-Blodgett (LB) Film Fabrication

The Langmuir-Blodgett technique is a powerful method for creating highly ordered molecular ultrathin films with precise control over their thickness and molecular packing scielo.brbiolinscientific.com. The process typically involves dissolving the amphiphilic material, such as this compound, in a volatile organic solvent and spreading this solution onto the surface of a liquid subphase, usually water, in a Langmuir trough biolinscientific.com. As the solvent evaporates, the this compound molecules spontaneously form a monolayer at the air-water interface, orienting themselves with their hydrophilic aniline heads in the water and hydrophobic hexadecyl tails pointing towards the air scielo.br.

Once the monolayer is formed, barriers within the Langmuir trough are used to compress the film, controlling the packing density of the molecules. This compression allows the molecules to transition through different two-dimensional phases (e.g., gaseous, liquid-expanded, liquid-condensed, and solid-like) biolinscientific.comroyalsocietypublishing.org. The precisely controlled monolayer can then be transferred onto a solid substrate by vertically dipping the substrate through the air-water interface at a constant surface pressure scielo.brpillbuys.com. This layer-by-layer deposition allows for the formation of highly organized single or multilayer films pillbuys.com. This compound has been employed in the fabrication of hybrid organized molecular films and for modifying colloidal gold particles, demonstrating its utility in creating structured nanomaterials acs.orgpharmaexcipients.com.

Surface Pressure-Area Isotherms and Film Stability

Surface pressure-area (π-A) isotherms are fundamental tools for characterizing the behavior and stability of Langmuir monolayers at the air-water interface biolinscientific.comroyalsocietypublishing.org. These isotherms plot the surface pressure (π) as a function of the area per molecule (A) as the monolayer is compressed at a constant temperature royalsocietypublishing.org. The shape of the isotherm provides insights into the phase transitions, molecular packing, and stability of the film biolinscientific.comroyalsocietypublishing.org.

For hexadecylaniline (which includes this compound), early studies indicated that its compression curves are similar to those of other long-chain phenols, suggesting a consistent packing behavior for the polar head groups pillbuys.com. A key finding from such isotherms for hexadecylaniline is the determination of the molecular cross-sectional area.

Table 1: Key Parameters from Surface Pressure-Area Isotherms for Hexadecylaniline

| Parameter | Value (Approximate) | Unit | Reference |

| Cross-sectional Area per Molecule | 23.8 | Ų | pillbuys.com |

This value represents the effective area occupied by the polar head of the molecule when closely packed in the film pillbuys.com. The stability of these films is assessed by observing how the surface pressure changes over time at a constant area or by evaluating the reversibility of compression-expansion cycles. While some long-chain anilines, including hexadecylaniline, may exhibit slow spontaneous contraction or expansion under certain conditions, indicating some challenges with film stability, the ability to form a stable monolayer at the air-water interface is crucial for LB film deposition pillbuys.com. The linear increase in UV-Vis absorbance with the number of layers in LB films of this compound-modified gold nanoparticles confirms excellent layer-by-layer transfer and consistent packing density, indicating good film stability during deposition pharmaexcipients.com.

Layer-by-Layer Deposition Mechanisms

Layer-by-layer (LbL) deposition is a versatile technique for constructing thin films with precisely controlled thickness and composition. While Atomic Layer Deposition (ALD) is a prominent LbL technique based on self-limiting surface chemical reactions samcointl.comnih.govwikipedia.org, this compound has been noted for its use in the fabrication of organized molecular films via the Langmuir-Blodgett (LB) technique scispace.com.

The LB technique involves spreading amphiphilic molecules, such as this compound, on a liquid surface to form a Langmuir film uni-tuebingen.de. This film is then transferred onto a solid substrate layer by layer uni-tuebingen.de. The mechanism relies on the amphiphilic nature of this compound, where the hydrophobic alkyl chain aligns away from the aqueous subphase, and the polar aniline head group interacts with it. When a solid substrate is passed through this monolayer, a single layer of molecules is deposited. Repeated dipping allows for the build-up of multi-layered films with controlled molecular orientation uni-tuebingen.de. For instance, this compound has been deposited from aqueous HAuCl subphases, indicating its utility in forming hybrid organized molecular films scispace.com.

Self-Assembled Monolayers (SAMs) on Solid Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on solid surfaces through adsorption wikipedia.orgtuwien.ac.atossila.com. The formation of SAMs from amphiphilic molecules like this compound is driven by a combination of strong interactions between the "head group" and the substrate, and weaker intermolecular interactions (e.g., van der Waals forces) between the "tail groups" wikipedia.orgtuwien.ac.at.

In the case of this compound, the aniline head group can interact with suitable solid substrates, while the long hexadecyl chains organize themselves to form a densely packed, ordered layer wikipedia.org. This spontaneous organization results in a stable, one-molecule-thick film where the surface properties are dictated by the outermost functional groups of the assembled molecules wikipedia.orgtuwien.ac.atossila.com. SAMs are typically formed by immersing a substrate into a dilute solution of the film-forming molecules, allowing for spontaneous adsorption and subsequent organization uni-tuebingen.detuwien.ac.at. The stability of SAMs, compared to physisorbed films like those formed by the Langmuir-Blodgett technique, arises from the strong chemisorption of the head groups to the substrate wikipedia.org.

Supramolecular Complexation and Host-Guest Chemistry

Supramolecular chemistry focuses on systems composed of molecules held together by non-covalent interactions, leading to phenomena like molecular self-assembly and host-guest chemistry wikipedia.org. This compound, with its dual hydrophobic and hydrophilic characteristics, actively participates in such complexation.

Intermolecular Hydrogen-Bonded Complexes with Carboxylic Acids

This compound readily forms intermolecular hydrogen-bonded complexes with carboxylic acids sbfisica.org.brscielo.br. The primary interaction occurs between the amine group (-NH) of this compound and the carboxyl group (-COOH) of the acid scielo.br.

Research has demonstrated the synthesis of such complexes by reacting this compound with p-n-alkoxybenzoic acids, specifically undecyloxy benzoic acid and dodecyl benzoic acid, in N,N-Dimethylformamide (DMF) sbfisica.org.brscielo.br. Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in confirming the formation of these hydrogen bonds. Characteristic shifts in the infrared spectra, such as a hypsochromic shift in the carbonyl stretching mode (ν(C=O)) of the acid and a bathochromic shift in the hydroxyl stretching mode (ν(OH)), are indicative of hydrogen bond formation between the carboxylic acid and the amine group scielo.br. These hydrogen-bonded complexes can exhibit fascinating mesomorphic (liquid crystalline) behaviors, with the specific liquid crystalline phases (e.g., smectic F and G) being influenced by the length of the alkoxy carbon number in the benzoic acid component sbfisica.org.brscielo.br.

Table 1: Spectroscopic Evidence of Hydrogen Bonding in this compound/Carboxylic Acid Complexes

| Interaction Type | Functional Groups Involved | Spectroscopic Change (FTIR) | Reference |

| Hydrogen Bond | -NH (this compound) & -COOH (Carboxylic Acid) | Hypsochromic shift in ν(C=O) of acid (~62 cm⁻¹) scielo.br | scielo.br |

| Bathochromic shift in ν(OH) of acid (~8 cm⁻¹) scielo.br | scielo.br | ||

| Appearance of new band diagnostic of ν(O-H) at 2569 cm⁻¹ scielo.br | scielo.br |

Interaction with Macrocyclic Host Molecules

Macrocyclic host molecules are organic compounds with intrinsic cavities capable of binding guest species through non-covalent interactions, a fundamental aspect of host-guest chemistry wikipedia.orgrsc.orgresearchgate.net. These interactions can include hydrogen bonding, van der Waals forces, and hydrophobic interactions, driven by molecular recognition principles where the host and guest exhibit complementary shapes, sizes, and chemical properties wikipedia.orgfiveable.me.

While specific experimental data on this compound interacting with named macrocyclic host molecules were not found in the provided search results, the amphiphilic nature of this compound, with its long hydrophobic chain and polar aniline group, makes it a suitable candidate for such interactions. Its hydrophobic tail could potentially reside within hydrophobic cavities of macrocycles, while the aniline group could engage in hydrogen bonding or electrostatic interactions with polar functionalities within or at the rim of the host molecule. The ability of macrocycles to encapsulate guest molecules in both solution and solid states researchgate.net suggests a potential for this compound to form stable host-guest complexes, influencing its solubility, assembly, and potentially its reactivity or transport in various media.

Formation of Thermoreversible Gels

Molecular gels, also known as organogels, are a class of physical gels formed by the self-association of low molecular weight gelators in organic solvents mdpi.com. These gelators assemble through non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, to create a three-dimensional network that traps the solvent, leading to a gel state mdpi.commdpi.com. A key characteristic of many molecular gels is their thermoreversibility, meaning they can transition between a gel and a sol (solution) state upon changes in temperature mdpi.comresearchgate.net.

Although direct experimental evidence for this compound forming thermoreversible gels was not explicitly detailed in the search results, its amphiphilic structure, particularly the presence of a long C-16 aliphatic chain and a polar aniline head group, aligns with the characteristics of known low molecular weight gelators maynoothuniversity.ie. For instance, amphiphilic glycosyl squaramides with C-16 aliphatic chains have been shown to form robust thermoreversible gels in various solvents, with hydrogen bonding and hydrophobic interactions being the primary driving forces for self-assembly and gel formation maynoothuniversity.ie. Given these structural similarities, this compound is expected to exhibit similar gelation behavior, forming self-assembled fibrillar networks (SAFiNs) through analogous non-covalent interactions, leading to thermoreversible gels.

Influence of Molecular Structure on Self-Assembly and Supramolecular Properties

The molecular structure of this compound plays a pivotal role in dictating its self-assembly and supramolecular properties. The compound's amphiphilic nature, arising from the hydrophobic hexadecyl chain and the polar aniline head group, is the fundamental driving force for its self-organization fiveable.me.

Hydrophobic-Hydrophilic Balance: The long hexadecyl chain (C16) provides a significant hydrophobic component, promoting aggregation in aqueous environments to minimize contact with water and maximizing van der Waals interactions between the alkyl chains fiveable.me. Conversely, the aniline group provides a hydrophilic and hydrogen-bonding capable moiety, allowing interactions with polar solvents or other polar functional groups scielo.br. This balance is crucial for the formation of diverse supramolecular architectures, including micelles, vesicles, and organized monolayers fiveable.me.

Subtle changes in molecular architecture, such as the length of alkyl chains or the presence of specific functional groups, can dramatically alter self-assembly morphology and supramolecular properties, including drug release profiles and cellular internalization in other amphiphilic systems nih.gov. Therefore, the specific combination of the long hexadecyl chain and the aniline functionality in this compound is critical to its observed self-assembly behaviors and its potential in supramolecular chemistry.

Advanced Characterization Methodologies for 4 Hexadecylaniline Based Systems

X-ray Diffraction Techniques

X-ray Diffraction (XRD) for Crystalline Structure and Order

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the crystallographic structure, phase composition, and other structural properties of crystalline materials icdd.comnih.gov. The principle of XRD relies on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms within a crystal lattice, as described by Bragg's Law (nλ = 2d sinθ) nih.govpdx.edu. The resulting diffraction pattern, consisting of a series of peaks at specific angles (2θ), provides a unique fingerprint of the material's crystalline phases, lattice parameters, and degree of crystallinity icdd.comnih.gov.

While specific detailed XRD patterns for pure 4-Hexadecylaniline are not widely reported in public databases, its derivatives, particularly those forming liquid crystalline phases, exhibit characteristic diffraction peaks. These peaks correspond to specific d-spacings, which provide insights into the lamellar or columnar arrangements of molecules. For a typical crystalline organic compound like this compound, an XRD pattern would reveal sharp, well-defined peaks indicative of a high degree of crystalline order. The positions of these peaks would allow for the determination of the unit cell parameters, while their intensity and breadth would provide information on crystallinity and crystallite size, respectively icdd.com.

Table 1: Illustrative XRD Data for a Hypothetical this compound Based Crystalline System

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) | Interpretation (Example) |

| 2.5 | 35.3 | 100 | Long-period lamellar spacing |

| 21.6 | 4.11 | 85 | Alkyl chain packing (hexagonal) |

| 23.9 | 3.72 | 60 | Aromatic core stacking |

| 27.5 | 3.24 | 30 | Minor crystalline phase |

Note: This table provides illustrative data to demonstrate the type of information obtained from XRD analysis of this compound based systems. Actual data would vary depending on the specific compound and its crystalline phase.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are complementary techniques that provide structural information over different length scales, from nanometers to angstroms nih.govscielo.org.mx. When used together, often referred to as SWAXS, they offer a comprehensive view of the hierarchical organization within materials nih.gov.

SAXS probes structures in the range of approximately 1 to 100 nanometers, providing insights into larger-scale features such as particle size and shape, pore structures, and the arrangement of molecular aggregates nih.govnih.govnih.gov. It measures scattering at very small angles, where the scattering vector (q) is low. The intensity of scattered X-rays at small angles is sensitive to variations in electron density over distances relevant to macromolecular and supramolecular assemblies nih.govnih.gov. For this compound based systems, SAXS can reveal information about the formation of micelles, vesicles, or other self-assembled structures due to the amphiphilic nature of the molecule. It can also characterize the dimensions and packing of fibrous structures, as indicated by studies involving hexadecylaniline in porous electrospun fibers esrf.frjustia.com. Furthermore, SAXS has been employed in thermal and electron hopping studies of hexadecylaniline molecules, suggesting its utility in understanding their behavior in various material contexts pdx.eduresearchgate.net.

WAXS , on the other hand, measures scattering at wider angles (higher q values), providing information about molecular packing, crystal lattice parameters, and the degree of crystallinity at the atomic or molecular level, typically in the range of 0.1 to a few nanometers nih.govscielo.org.mx. It is particularly useful for identifying the presence of crystalline domains and determining their unit cell dimensions and orientation nih.gov. In this compound based systems, WAXS is crucial for understanding the molecular arrangement within ordered phases, such as the packing of the alkyl chains or the stacking of the aromatic rings researchgate.netresearchgate.net. For instance, WAXS has been used to probe the structural properties of azomethines derived from this compound, complementing other characterization techniques to understand their mesomorphic behavior researchgate.net.

The combined application of SAXS and WAXS allows for a multiscale structural analysis. For example, in liquid crystalline systems derived from this compound, SAXS can delineate the lamellar or columnar periodicities (long-range order), while WAXS can simultaneously provide details about the short-range order, such as the packing of the alkyl chains or the aromatic cores within these layers researchgate.netnih.gov. This synergistic approach is vital for correlating molecular structure with macroscopic properties in these complex materials.

Table 2: Illustrative SAXS/WAXS Parameters for a this compound Based System

| Technique | Parameter | Typical Range/Value (Example) | Structural Insight (Example) |

| SAXS | Long period spacing (d) | 3.0 - 5.0 nm | Lamellar or columnar periodicity of self-assembled structures |

| SAXS | Radius of Gyration (Rg) | 1.5 - 10.0 nm | Size and shape of molecular aggregates or fibers |

| WAXS | d-spacing (alkyl chain) | 0.41 - 0.42 nm | Hexagonal packing of alkyl chains |

| WAXS | d-spacing (aromatic core) | 0.35 - 0.37 nm | Stacking distance of aromatic rings |

| WAXS | Crystallinity (%) | 20 - 80% | Proportion of ordered regions within the material |

Note: This table provides illustrative data to demonstrate the type of information obtained from SAXS and WAXS analysis of this compound based systems. Actual data would vary depending on the specific system and its morphology.

Applications of 4 Hexadecylaniline in Advanced Functional Materials

Nanomaterial Synthesis and Stabilization

4-Hexadecylaniline plays a crucial role as a surfactant and capping agent in the synthesis and stabilization of various nanomaterials. Its molecular structure allows it to mediate the growth and prevent the aggregation of nanoparticles, leading to materials with controlled sizes and shapes.

Gold Nanoparticle Synthesis and Surface Modification

The synthesis of gold nanoparticles (AuNPs) has been a significant area of research where this compound has demonstrated its utility. It participates in both the reduction of gold precursors and the stabilization of the resulting nanoparticles. researchgate.netcapes.gov.br A one-step synthesis method involves the vigorous stirring of a biphasic mixture of aqueous chloroauric acid and this compound in an organic solvent like chloroform. researchgate.net In this process, this compound facilitates the transfer of chloroaurate ions to the organic phase, reduces them to form gold nanoparticles, and then caps (B75204) the nanoparticles, rendering them hydrophobic and dispersible in organic solvents. researchgate.netias.ac.in

The size of the synthesized gold nanoparticles can be controlled by varying the molar ratio of chloroauric acid to this compound. researchgate.net This control over nanoparticle size is critical as the optical and electronic properties of AuNPs are size-dependent.

This compound is instrumental in the seed-mediated growth of anisotropic gold nanoparticles, such as nanorods. researchgate.netingentaconnect.com In this approach, pre-formed, small spherical gold nanoparticles, stabilized by this compound in an organic medium like toluene, act as seeds. researchgate.netingentaconnect.com These seeds are then introduced into a growth solution containing a gold salt and a shape-directing agent. The presence of this compound on the seed surface influences the subsequent deposition of gold atoms, leading to anisotropic growth and the formation of rod-shaped nanoparticles. researchgate.netingentaconnect.com The alkylamine, acting as a phase transfer agent for the chloroaurate ions, also plays a critical role in directing the shape of the growing nanoparticles. researchgate.netingentaconnect.com

This method allows for the synthesis of gold nanorods with controlled aspect ratios, which exhibit unique plasmonic properties with applications in various fields, including sensing and biomedical imaging. researchgate.netingentaconnect.com

The hydrophobic nature of this compound-capped gold nanoparticles allows for their organization into ordered monolayers at the air-water interface using the Langmuir-Blodgett (LB) technique. ias.ac.inresearchgate.net By spreading a solution of these nanoparticles onto a water subphase, a monolayer film is formed. ias.ac.in This film can then be compressed and transferred layer by layer onto a solid substrate, creating well-ordered multilayer structures. ias.ac.inresearchgate.net

The formation of these organized films is monitored by techniques such as surface pressure-area isotherm measurements, quartz crystal microgravimetry, and various spectroscopic and microscopic methods. ias.ac.inresearchgate.net These LB films of gold nanoparticles have potential applications in electronics and sensor technologies due to their controlled architecture. ias.ac.in

Gold nanoparticles can also be generated within Langmuir-Blodgett films through photochemical methods. acs.org In this process, LB films are prepared from surfactants like this compound on an aqueous subphase containing chloroauric acid (HAuCl₄). acs.org Upon exposure to ultraviolet (UV) irradiation, the gold ions within the film are reduced, leading to the in-situ formation of gold nanoparticles. acs.org

Interestingly, the morphology of the nanoparticles formed is influenced by the surfactant matrix. While other surfactants like octadecylamine (B50001) (ODA) and benzyldimethylstearylammonium chloride (BDSAC) lead to well-defined crystal faces, nanoparticles generated in this compound (HDA) LB films tend to have an irregular shape. acs.org

Langmuir-Blodgett Films of Gold Nanoparticles

Metallization of DNA for Nanowire Networks

This compound has been utilized in a solution-based method for the metallization of DNA, which serves as a template for creating gold nanowire networks. researchgate.netsigmaaldrich.com This process leverages the ability of DNA to bind metal ions, which are subsequently reduced to form continuous metallic nanostructures. The use of this compound allows for the transfer of the gold-metallized DNA from an aqueous phase to an organic phase, which can be advantageous for subsequent processing and device fabrication. researchgate.net This technique provides a bottom-up approach for assembling nanoscale electronic components. researchgate.net

Thin Film Technologies

The application of this compound extends to the fabrication of thin films, a critical component in many electronic and optical devices. acs.org Its ability to form organized molecular assemblies is key to its utility in this area. Hybrid organized molecular films have been fabricated using the Langmuir-Blodgett technique, incorporating this compound. sigmaaldrich.combiocompare.com These films have been investigated for their photoluminescent properties, suggesting potential applications in optical devices and sensors. sigmaaldrich.com

The development of thin film technologies, such as those used in CIGS (Copper Indium Gallium Selenide) solar cells, relies on the deposition of thin layers of various materials. pveducation.org While not directly used in the CIGS layer itself, the principles of surfactant-assisted film formation and nanoparticle incorporation, where molecules like this compound are employed, are relevant to the broader field of thin film deposition and the creation of advanced functional materials. wiley.com

Research Findings on this compound in Nanomaterial Synthesis

| Application | Key Findings | References |

| Gold Nanoparticle Synthesis | Acts as both a reducing and capping agent in a one-step biphasic synthesis. Nanoparticle size is controllable by adjusting the reactant molar ratio. | researchgate.net |

| Seed-Mediated Growth | Serves as a stabilizer for seed nanoparticles, enabling the growth of anisotropic gold nanorods in organic media. | researchgate.netingentaconnect.com |

| Langmuir-Blodgett Films | Enables the formation of organized monolayers and multilayers of hydrophobic gold nanoparticles at the air-water interface. | ias.ac.inresearchgate.net |

| Photochemical Synthesis | Facilitates the in-situ generation of irregularly shaped gold nanoparticles within Langmuir-Blodgett films upon UV irradiation. | acs.org |

| DNA Metallization | Used in a solution-based method to create gold nanowire networks by templating on DNA strands. | researchgate.netsigmaaldrich.com |

Hybrid Organized Molecular Films and Photoluminescent Properties

This compound is instrumental in creating hybrid organized molecular films with tunable photoluminescent properties. sigmaaldrich.combiocompare.com These films are often fabricated using the Langmuir-Blodgett (LB) technique, where a monolayer of molecules is formed at the air/water interface and then transferred to a solid substrate. nih.gov

A notable example involves hybrid films composed of this compound (HDA) and the polyoxometalate, decatungsteuropate (EuW₁₀). nih.gov These films, formed through in-situ complexation at the air/water interface, exhibit a characteristic red emission from the Europium(III) ion when exposed to UV radiation. nih.gov A key finding is that the photoluminescence of these HDA/EuW₁₀ hybrid films can be reversibly controlled by exposure to acid and base gases. When the film is exposed to hydrogen chloride (HCl) gas, the photoluminescence is completely quenched. nih.gov Remarkably, the emission can be fully restored by subsequent exposure to ammonia (B1221849) (NH₃) gas. nih.gov This on-off switching capability is attributed to the protonation of the amine group in the HDA molecule by HCl, which disrupts the energy transfer process responsible for luminescence. nih.gov This process can be repeated multiple times, demonstrating the potential for creating a photoluminescent switch. nih.gov

Table 1: Photoluminescent Response of HDA/EuW₁₀ Hybrid Films

| Condition | Photoluminescence | Mechanism |

| Initial State (UV Irradiation) | Red Emission ("On") | Energy transfer to Eu(III) ion. nih.gov |

| Exposure to HCl Gas | Emission Quenched ("Off") | Protonation of the amine group in HDA disrupts energy transfer. nih.gov |

| Exposure to NH₃ Gas | Emission Restored ("On") | Deprotonation of the amine group restores the energy transfer pathway. nih.gov |

Polymeric Films for Electronic and Optoelectronic Devices

In the realm of electronics, this compound serves as a precursor for synthesizing molecules that can be integrated into polymeric films for electronic and optoelectronic applications. wojsko-polskie.pl For instance, it is used to create complex imine-based molecules that can be combined with materials like titanium dioxide (TiO₂) to form thin films. wojsko-polskie.pl

One such imine, synthesized from this compound, features a core of three conjugated aromatic rings. When complexed with TiO₂, the resulting thin film shows altered redox properties, with a band gap lowered by approximately 150 mV. wojsko-polskie.pl This modification makes both the oxidation and reduction processes easier to achieve. wojsko-polskie.pl The improved photocurrent response of these complexes suggests their potential use in devices such as photodiodes. wojsko-polskie.pl The development of thin films with tailored semiconductor behavior is a critical step in enhancing the efficiency of optoelectronic devices. mdpi.com

Electrochemical and Sensing Applications

The electrochemical activity of this compound and its derivatives allows for their use in electrochemical devices and sensors.

Electrochemical Behavior and Redox Properties

The electrochemical profile of this compound is characterized by diffusion-controlled redox behavior. scribd.com Studies on imine derivatives of this compound (referred to as SAI3) have determined the highest occupied molecular orbital (HOMO) level to be approximately -5.27 eV. wojsko-polskie.pl The redox properties are significantly influenced when these molecules are complexed with other materials. For example, in a thin film with TiO₂, both the oxidation and reduction of the imine derivative are facilitated. wojsko-polskie.pl This tunability of electrochemical properties is a key factor for its application in various devices.

Table 2: Electrochemical Properties of a this compound Derivative (SAI3)

| Property | Value/Observation | Context |

| HOMO Level | -5.27 eV | For the pure imine derivative. wojsko-polskie.pl |

| Redox Behavior | Diffusion-controlled | Characterizes the oxidation process. scribd.com |

| Effect of TiO₂ Complexation | Band gap lowered by ~150 mV | Facilitates both oxidation and reduction in thin films. wojsko-polskie.pl |

Integration into Electrochemical Devices and Sensors

The responsive nature of this compound-based materials makes them suitable for sensor applications. The photoluminescent HDA/EuW₁₀ hybrid films serve as a prime example of a reversible optical sensor. nih.gov The ability of the film's luminescence to be switched "off" by HCl and "on" by NH₃ allows it to function as a highly specific detector for these gases. nih.gov This type of chemo-responsive material is valuable for developing sensors that can visually indicate the presence or absence of specific chemical analytes. The integration of such materials into portable devices could enable real-time environmental or industrial monitoring. mdpi.com

Catalysis and Reaction Engineering

Beyond electronics and sensing, this compound plays a role in the synthesis of nanomaterials, where it functions within catalytic and stabilization systems.

This compound has been utilized in the seed-mediated synthesis of anisotropic, or rod-shaped, gold nanoparticles within an organic medium. sigmaaldrich.combiocompare.com In such syntheses, the compound can act as a stabilizing agent. Its long hydrophobic hexadecyl tail provides steric hindrance, preventing the nanoparticles from aggregating, while the amine head group coordinates to the surface of the metal nanoparticle. This dual functionality is crucial for controlling the growth and maintaining the stability of the nanoparticles, which is essential for their subsequent application in catalysis or other fields.

Applications in Heterogeneous Catalysis

The primary application of this compound in heterogeneous catalysis is in the synthesis and stabilization of metallic nanoparticles, which then serve as the active catalytic material. The long aliphatic chain of this compound provides a hydrophobic character, while the aniline (B41778) group can act as a reducing and capping agent, allowing for the creation of stable, dispersible nanocatalysts.

A notable example is the synthesis of catalytically active platinum (Pt) nanoparticles. A single-step method has been developed where aqueous hexachloroplatinate(IV) ions (PtCl₆²⁻) are reduced by this compound at a liquid-liquid interface. acs.org In this process, this compound performs multiple functions: it acts as a phase-transfer molecule, a reducing agent for the platinum ions, and a capping agent that stabilizes the resulting nanoparticles and prevents them from aggregating. acs.org This method produces hydrophobic Pt nanoparticles that are readily dispersible in organic solvents like benzene (B151609), toluene, and cyclohexane. acs.org

These this compound-capped platinum nanoparticles have demonstrated significant catalytic activity and selectivity in hydrogenation reactions. acs.org For instance, they have been shown to be highly effective catalysts for the hydrogenation of styrene (B11656) to ethylbenzene (B125841) and the hydrogenation of cyclohexene (B86901) to cyclohexane. The catalytic performance in these reactions is notable for its high conversion rates and selectivity. acs.org The use of this compound as a stabilizer is particularly important, as other common capping agents, such as alkanethiols, have been known to significantly diminish the catalytic activity of platinum nanoparticles. acs.org Similarly, aromatic amines like this compound have been utilized in the synthesis of gold (Au) nanoparticles, indicating its versatility in preparing various metallic nanocatalysts. conicet.gov.arnih.gov

The catalytic efficiency of these nanoparticles is often quantified by the Turnover Frequency (TOF), which measures the number of substrate molecules converted per catalytic site per unit time.

Table 1: Catalytic Performance of this compound (HDA)-Capped Platinum Nanoparticles in Hydrogenation Reactions

| Substrate | Product | Conversion | Selectivity | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|---|---|

| Styrene | Ethylbenzene | Complete | 99.81% | 655 |

| Cyclohexene | Cyclohexane | Complete | 100% | 2112 |

Data sourced from Mandal et al. (2002). acs.org

Mechanistic Studies of Catalytic Reactions Involving this compound Derivatives

Detailed mechanistic studies focusing specifically on catalytic reactions where this compound derivatives act as ligands to influence the catalytic cycle are not extensively documented in current scientific literature. The available research primarily concentrates on the role of this compound in the synthesis of catalytically active nanoparticles rather than its direct participation or the influence of its derivatives within the mechanistic steps of a catalytic reaction (e.g., as a ligand modifying the electronic and steric properties of a metal center during catalysis).

Therefore, the specific mechanistic pathways, including the electronic and steric effects of the 4-hexadecyl group on the aniline ligand during a catalytic cycle, remain an area requiring further investigation.

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₂₂H₃₉N |

| Platinum | Pt |

| Gold | Au |

| Styrene | C₈H₈ |

| Ethylbenzene | C₈H₁₀ |

| Cyclohexene | C₆H₁₀ |

| Cyclohexane | C₆H₁₂ |

| Benzene | C₆H₆ |

Computational Chemistry and Modeling of 4 Hexadecylaniline Systems

Density Functional Theory (DFT) Studies

Mechanistic Insights into Reactions

Computational chemistry plays an indispensable role in elucidating reaction mechanisms and understanding the origins of various selectivities (chemo-, regio-, and stereoselectivities) in organic reactions. q-chem.com Techniques like Density Functional Theory (DFT) are particularly useful for examining reaction mechanisms, providing a robust and cost-effective way to study the electronic structure and energetics of complex chemical reactions. frontiersin.orgumn.edu By analyzing the potential energy surface (PES), researchers can identify reactants, transition states, and products, and delineate the step-by-step energetics along the reaction path. smu.edusciforum.net This allows for the identification of active sites, reaction pathways, and rate-determining steps. frontiersin.org Such mechanistic understanding is vital for improving synthetic strategies and rationally designing new catalysts or optimizing existing ones. q-chem.com

Prediction of Material Properties from Computational Models

Computational models are increasingly used to predict the properties of materials, accelerating the discovery and design of novel substances. sciforum.netamazon.com Techniques such as molecular dynamics (MD) simulations, finite element analysis (FEA), and machine learning (ML) algorithms are commonly employed. sciforum.netuci.edu

Molecular dynamics simulations can study material behavior at the atomic scale, predicting properties such as mass density, shrinkage, elastic modulus, and glass transition temperature (Tg). uci.edu Machine learning algorithms, trained on large datasets of materials properties, can predict the behavior of new materials and optimize their design. sciforum.netresearchgate.net These models can reveal electronic properties like dipole and quadrupole moments, electronic polarizability, and optical excitation gaps, which are crucial for understanding optical properties. amazon.com The integration of computational chemistry with machine learning allows for the prediction of various physical, mechanical, and thermal properties, even for complex systems. uci.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.